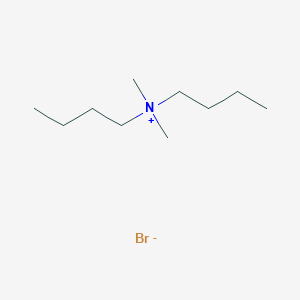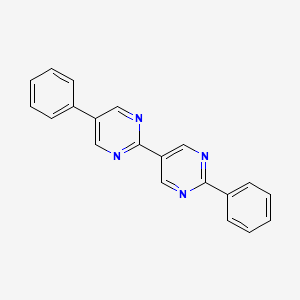
3-Heptanone, 5-hydroxy-2,2,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- is an organic compound with the molecular formula C10H20O2 It is a ketone with a hydroxyl group and three methyl groups attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- can be achieved through several methods. One common approach involves the aldol condensation of 2,2,6-trimethyl-4-pentanone with formaldehyde, followed by reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3-Heptanone, 5-hydroxy-2,2,6-trimethyl-.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- can be converted to 3-Heptanone, 5-oxo-2,2,6-trimethyl-.
Reduction: The reduction of the ketone group yields 3-Heptanol, 5-hydroxy-2,2,6-trimethyl-.
Substitution: Various halogenated derivatives can be formed depending on the substituent used.
Scientific Research Applications
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Heptanone, 5-methyl-: A similar compound with one less hydroxyl group.
3-Heptyne, 2,2,6-trimethyl-: A compound with a triple bond instead of a ketone group.
6-Hydroxy-3-heptanone: A compound with a hydroxyl group at a different position.
Uniqueness
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- is unique due to the presence of both a hydroxyl and a ketone group, along with three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
117462-26-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-hydroxy-2,2,6-trimethylheptan-3-one |
InChI |
InChI=1S/C10H20O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7-8,11H,6H2,1-5H3 |
InChI Key |
GMYCMCQOPPEVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


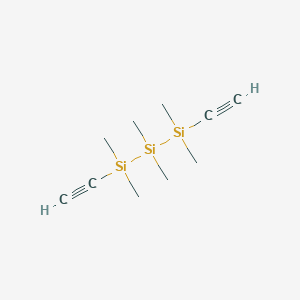
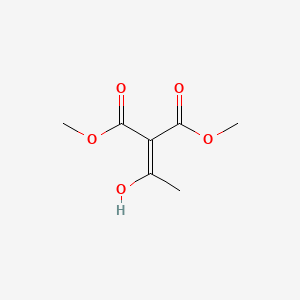


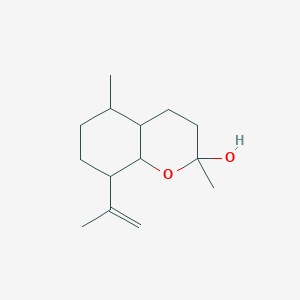
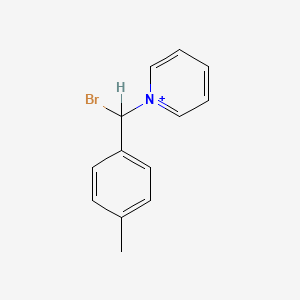
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
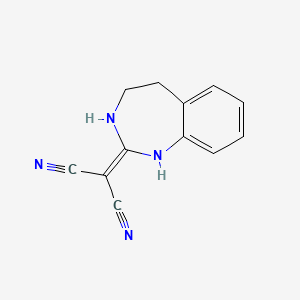
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
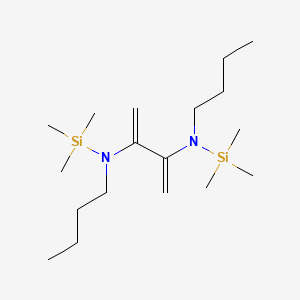
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
